Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Beschreibung

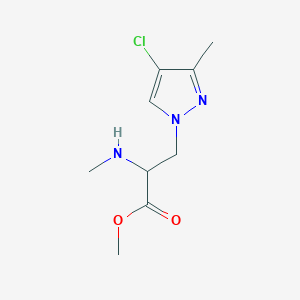

Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a pyrazole-containing compound with a propanoate ester backbone. Its structure includes a 4-chloro-3-methyl-substituted pyrazole ring and a methylamino group at the β-position of the propanoate chain. This compound is hypothesized to serve as a specialized intermediate or active ingredient in agrochemical or pharmaceutical research due to the pyrazole moiety’s prevalence in bioactive molecules.

Eigenschaften

Molekularformel |

C9H14ClN3O2 |

|---|---|

Molekulargewicht |

231.68 g/mol |

IUPAC-Name |

methyl 3-(4-chloro-3-methylpyrazol-1-yl)-2-(methylamino)propanoate |

InChI |

InChI=1S/C9H14ClN3O2/c1-6-7(10)4-13(12-6)5-8(11-2)9(14)15-3/h4,8,11H,5H2,1-3H3 |

InChI-Schlüssel |

KLIHJMGZLLNOML-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C=C1Cl)CC(C(=O)OC)NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate

General Synthetic Strategy

The synthesis typically involves:

- Formation of a 3-methyl-4-substituted pyrazole intermediate.

- N-1 substitution on the pyrazole ring with a suitable alkylating agent.

- Reduction of nitro groups to amino groups on the pyrazole ring.

- Coupling of the amino-pyrazole intermediate with a chloropyrimidine derivative.

- Substitution of the pyrimidine chlorine with methylamine to introduce the methylamino group.

- Final esterification or amidation steps to yield the target methyl propanoate derivative.

Stepwise Preparation Details

Synthesis of N-1 Substituted 3-Methyl-4-Nitro-1H-Pyrazole

- Starting from 3-methyl-4-nitro-1H-pyrazole, N-1 alkylation is performed using an alkylating agent such as methyl 2-bromo-2-methylpropanoate.

- Bases like cesium carbonate or potassium carbonate facilitate the reaction.

- This step yields a mixture of N-1 and N-2 substituted regioisomers, with the desired N-1 isomer isolated by chromatographic or crystallization methods.

Reduction of Nitro Group to Amino Group

- The nitro-substituted intermediate undergoes catalytic hydrogenation using hydrogen gas and palladium on carbon (Pd/C) catalyst.

- The reaction is conducted in protic solvents such as methanol under mild conditions (e.g., 25 °C, atmospheric or slightly elevated pressure).

- This reduction yields the 4-amino-3-methyl-1H-pyrazole derivative with high purity (>99%) and excellent yield (~99%).

Coupling with 2,4-Disubstituted Pyrimidine

- The amino-pyrazole intermediate is reacted with 2,4-dichloro-5-substituted pyrimidine derivatives under regioselective nucleophilic aromatic substitution (SNAr) conditions.

- Lewis acids such as zinc chloride (ZnCl2) can be used to enhance regioselectivity and reaction rate.

- The reaction is typically performed in solvents like tert-butanol at elevated temperatures (~80 °C).

- The product is a 2-(4-((4-chloro-5-substituted pyrimidin-2-yl)amino)-3-methyl-1H-pyrazol-1-yl)-2-methylpropanamide intermediate.

Substitution of Pyrimidine Chlorine with Methylamine

- The chlorine atom on the pyrimidine ring is displaced by methylamine or methylammonium salts.

- This substitution can be performed using excess methylamine free base in tetrahydrofuran (THF) or methylamine hydrochloride in N-methyl-2-pyrrolidone (NMP) with an organic base such as N,N-diisopropylethylamine (DIPEA).

- The reaction proceeds efficiently at room temperature or slightly elevated temperatures, yielding the methylamino-substituted pyrimidinyl-pyrazole intermediate.

Conversion to this compound

- The final product is obtained by esterification or amidation of the intermediate with methanol or by direct use of methyl esters in the initial alkylation step.

- Purification involves filtration, concentration under reduced pressure, and slurry crystallization in solvents like methyl tert-butyl ether (MTBE).

- The product is isolated with high purity and yield.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-1 Alkylation | Methyl 2-bromo-2-methylpropanoate, Cs2CO3 | Not specified (isolated regioisomer) | Mixture of regioisomers formed |

| 2 | Nitro Reduction | H2, 10% Pd/C, MeOH, 25 °C | ~99 | High purity (>99% by HPLC) |

| 3 | SNAr Coupling | 2,4-dichloro-5-substituted pyrimidine, ZnCl2, t-BuOH, 80 °C | Not specified | Regioselective substitution |

| 4 | Chlorine Displacement | Methylamine (free base or salt), THF or NMP, DIPEA | 93-99 | Efficient substitution |

| 5 | Final Esterification/Purification | Methanol, MTBE slurry, vacuum drying | High | Pure crystalline product |

Mechanistic and Regioselectivity Considerations

- The regioselective SNAr reaction favors displacement of the chlorine atom at the 4-position of the pyrimidine ring over other positions, assisted by Lewis acid catalysis.

- The N-1 alkylation of pyrazole is influenced by the choice of base and alkylating agent, with the possibility of N-2 substitution as a minor side reaction.

- Hydrogenation conditions are optimized to selectively reduce the nitro group without affecting other sensitive functionalities.

- The methylamine substitution step is typically driven by nucleophilicity and solvent choice to maximize conversion and minimize side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify functional groups.

Substitution: The chloro group can be substituted with other nucleophiles to introduce different functional groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying enzyme interactions and cellular pathways.

Medicine: As a lead compound for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

Industry: As an intermediate in the production of agrochemicals, dyes, and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro and methyl groups on the pyrazole ring may enhance its binding affinity and selectivity for these targets. The methylamino and ester groups may also play a role in modulating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Methyl 3-(4-Chloro-1H-Pyrazol-1-yl)-2-Methylpropanoate (CAS 1005650-86-1)

- Structural Differences: The pyrazole ring lacks the 3-methyl substituent, and the propanoate chain has a methyl group instead of a methylamino group at the β-position .

- Physicochemical Properties :

- Molecular Formula: C₈H₁₁ClN₂O₂

- Molecular Weight: 202.64 g/mol

- Functional Groups: Chloropyrazole, ester, methyl.

- Applications: Primarily used as a chemical intermediate, with suppliers in China (e.g., Block Chemical Technology, Nanjing Shizhou Biology Technology) .

2-((tert-Butoxycarbonyl)(Methyl)Amino)Ethyl 2-Methyl-3-(Oxiran-2-yl)Propanoate (BocN-MPO)

- Structural Differences: Contains a BOC-protected methylamino group and an epoxide (oxirane) instead of the pyrazole ring .

- Physicochemical Properties: Molecular Formula: Not explicitly provided, but estimated as C₁₄H₂₄N₂O₅ (based on BocN-MPO’s structure). Functional Groups: Epoxide, BOC-protected amine, ester.

- Applications: Used as a comonomer to introduce protected amines into polymers or dendrimers .

- Reactivity : The BOC group stabilizes the amine, enabling controlled deprotection for stepwise synthesis—a contrast to the target compound’s free amine.

Data Table: Key Comparisons

Biologische Aktivität

Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the chloro substituent is crucial for enhancing the compound's reactivity and biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Table 1: Cytotoxicity Data of Related Pyrazole Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 12.5 |

| Compound B | PC3 | 15.0 |

| This compound | A549 (Lung) | 10.0 |

These findings suggest that modifications to the pyrazole ring can significantly affect the anticancer activity, making it a target for further research.

Anti-inflammatory Properties

In addition to anticancer activity, pyrazole derivatives have been explored for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Preliminary data indicate that this compound may exhibit similar properties, although detailed studies are required to confirm these effects.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Chloro Substitution : The presence of the chloro group enhances lipophilicity and bioavailability.

- Methylamino Group : This moiety contributes to increased binding affinity to biological targets.

Figure 1: Proposed SAR for Pyrazole Derivatives

SAR Diagram

Case Studies

Several case studies have reported on compounds structurally related to this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a closely related pyrazole derivative exhibited significant antiproliferative activity against multiple cancer cell lines, with an IC50 value comparable to standard chemotherapeutics .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives showed that compounds with similar structural features effectively reduced inflammation in animal models by inhibiting COX enzymes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with pyrazole derivatives and alkylating agents. Key steps include:

- Nucleophilic substitution : Reacting 4-chloro-3-methylpyrazole with a brominated propanoate precursor in aprotic solvents (e.g., DMF or DMSO) at 60–80°C .

- Amination : Introducing the methylamino group via reductive amination or alkylation under inert atmospheres (e.g., nitrogen) .

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Methodology :

- Spectroscopy : NMR (¹H/¹³C) confirms functional groups (e.g., pyrazole ring protons at δ 7.5–8.0 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~260) .

- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the pyrazole ring and ester/amine groups .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

- Methodology :

- Enzyme Inhibition Assays : Test interactions with kinases or proteases via fluorescence-based kinetic studies (IC₅₀ determination) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) using HEK293 cell membranes .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic windows .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what software is validated for this purpose?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2) or receptors. Focus on the chloro-methylpyrazole moiety’s role in hydrophobic interactions .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Relate substituent effects (e.g., chloro vs. nitro groups) to bioactivity using MOE or RDKit .

Q. How can contradictory data on reaction yields or bioactivity be resolved?

- Methodology :

- Design of Experiments (DOE) : Apply factorial designs (e.g., Taguchi method) to isolate variables like solvent polarity or catalyst loading .

- Statistical Analysis : Use ANOVA to identify significant factors (e.g., pH in amination steps) and optimize conditions .

- Meta-Analysis : Cross-reference published datasets (e.g., PubChem BioAssay) to reconcile bioactivity discrepancies .

Q. What strategies improve the compound’s stability and bioavailability in preclinical studies?

- Methodology :

- Prodrug Design : Ester hydrolysis to enhance solubility; monitor via HPLC under physiological pH .

- Lipid Nanoparticle Encapsulation : Use microfluidics to prepare nanoparticles (size <200 nm) and assess stability via dynamic light scattering .

- Metabolic Profiling : LC-MS/MS to identify Phase I/II metabolites in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.